molecular formula C25H18O6 B12194062 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B12194062
M. Wt: 414.4 g/mol
InChI Key: YHPMBWOYLJCYEW-UHFFFAOYSA-N
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Description

The compound 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a coumarin (chromen-2-one) derivative featuring a 1,3-benzodioxol moiety linked via an oxoethoxy chain at the 7-position, with additional methyl (8-position) and phenyl (4-position) substituents. Its structural complexity arises from the combination of a lipophilic coumarin core, a rigid benzodioxol group, and a ketone-containing ether linker.

Properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O6/c1-15-21(28-13-20(26)17-7-9-22-23(11-17)30-14-29-22)10-8-18-19(12-24(27)31-25(15)18)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPMBWOYLJCYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the chromen-2-one core: This involves the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.

    Coupling of the benzodioxole and chromen-2-one units: This step typically involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. For instance, in anticancer research, this compound has been shown to target microtubules, leading to the disruption of microtubule assembly and subsequent cell cycle arrest . The benzodioxole moiety is crucial for its binding affinity to these targets, enhancing its biological activity.

Comparison with Similar Compounds

Chromen-2-one Derivatives with Ether-Linked Substituents

Compound : 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one ()

  • Core Structure : Chromen-2-one.
  • Substituents :
    • 4-Methyl group.
    • 7-Position: Ether-linked (2E)-2-benzylidene-3-oxobutoxy chain.
  • Key Differences :
    • The substituent at the 7-position introduces a conjugated double bond (benzylidene group) and a ketone, contrasting with the benzodioxol-oxoethoxy group in the target compound.
    • Conformational flexibility in the substituent leads to two distinct molecular conformations in the crystal lattice, as observed in its asymmetric unit .
  • Increased rigidity in the target compound’s benzodioxol moiety may reduce conformational variability, affecting crystallization behavior.

Benzodioxol-Containing Heterocycles

Compounds : 2-(1,3-Benzodioxol-5-yl)-pyrido[1,2-a]pyrimidin-4-one derivatives ()

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one (a fused bicyclic system).
  • Substituents :
    • Benzodioxol group at the 2-position.
    • Piperazine or methylpiperazine derivatives at the 7-position.
  • Key Differences :
    • The heterocyclic core differs significantly from coumarin, altering electron distribution and aromaticity.
    • Piperazine substituents introduce basic nitrogen atoms, enhancing water solubility compared to the target compound’s lipophilic phenyl and methyl groups .
  • Implications: The pyridopyrimidinone core may exhibit distinct reactivity in biological systems (e.g., hydrogen bonding with enzymes). Piperazine groups could improve bioavailability through salt formation.

Chromen-2-one Derivatives with Heterocyclic Substituents

Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one ()

  • Core Structure : Chromen-2-one.
  • Substituents :
    • 6,8-Dimethyl groups.
    • 4-Position: Triazolylmethyl group with a hydroxymethyl side chain.
  • Key Differences :
    • The triazole ring replaces the benzodioxol-oxoethoxy chain, introducing hydrogen-bond-accepting nitrogen atoms.
    • Hydroxymethyl group adds polarity, contrasting with the target compound’s lipophilic phenyl group .
  • Reduced steric bulk compared to the benzodioxol group may alter molecular packing in crystals.

Benzodioxol-Fused Chromenones

Compound : 7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one ()

  • Core Structure: Benzodioxol-fused chromenone.
  • Substituents :
    • Methoxy group at the 9-position.
    • 2-Hydroxyphenyl group at the 7-position.
  • Key Differences: The benzodioxol ring is fused directly to the chromenone core, creating a tricyclic system. Hydroxyl and methoxy groups introduce polarity absent in the target compound .
  • Polar substituents improve aqueous solubility but may reduce membrane permeability.

Structural and Functional Comparison Table

Compound Core Structure Substituents Notable Features
Target Compound Chromen-2-one 8-Methyl, 4-phenyl, 7-O-benzodioxol-oxoethoxy Benzodioxol group, ketone, ether linker
Compound Chromen-2-one 4-Methyl, 7-O-benzylidene-oxobutoxy Conjugated double bond, ketone
Compounds Pyridopyrimidinone Benzodioxol, piperazine derivatives Basic nitrogen atoms, fused core
Compound Chromen-2-one Triazolylmethyl, 6,8-dimethyl Triazole H-bond acceptor
Compound Benzodioxol-chromenone Methoxy, 2-hydroxyphenyl Fused tricyclic system, polar groups

Research Findings and Limitations

  • Crystallographic Insights : Tools like SHELX and ORTEP are critical for resolving conformational details (e.g., ’s asymmetric unit). The target compound’s benzodioxol group likely imposes rigidity, influencing crystal packing.
  • Hydrogen Bonding : The benzodioxol ether oxygens and coumarin lactone oxygen act as hydrogen bond acceptors, but the absence of hydroxyl groups (cf. ) reduces solubility .
  • Data Gaps: Limited experimental data (e.g., solubility, bioactivity) in the provided evidence restrict quantitative comparisons. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one, commonly referred to as a benzodioxole-derived chromone, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core structure with a benzodioxole moiety, which is known for its diverse biological activities. The IUPAC name encapsulates its structural complexity and functional groups that contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC25H18O6
Molecular Weight418.4 g/mol
IUPAC Name7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one
CAS Number374757-36-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to disrupt microtubule assembly, leading to cell cycle arrest in cancer cells. This mechanism is crucial for its potential anticancer properties.

Key Mechanisms:

  • Microtubule Disruption : The compound binds to tubulin, inhibiting polymerization and leading to apoptosis in cancer cells.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific kinases involved in cancer progression.

Anticancer Properties

Research indicates that the compound demonstrates significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .

Antioxidant Effects

In vitro assays have demonstrated that the compound effectively reduces oxidative stress markers in human fibroblast cells, suggesting a protective role against cellular damage .

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation pathways .

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a significant reduction in free radicals, comparable to standard antioxidants like ascorbic acid .

Research Applications

The unique structural features of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one make it a candidate for various research applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Materials Science : Potential use in creating organic materials with specific electronic properties.
  • Biological Research : Serving as a probe for studying enzyme interactions and cellular pathways .

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